2-methyloct-2-en-4-one
Overview
Description
2-Octen-4-one, 2-methyl-: is an organic compound with the molecular formula C9H16O . It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is known for its distinct odor and is used in various applications, including the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octen-4-one, 2-methyl- can be achieved through several methods. One common approach involves the aldol condensation of 2-methyl-1-pentanal with acetone, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of 2-Octen-4-one, 2-methyl- may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes purification steps such as distillation or recrystallization to achieve high purity levels suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Octen-4-one, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is a key reactive site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are often employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted enones or alcohols, depending on the specific reagents used.
Scientific Research Applications
2-Octen-4-one, 2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Octen-4-one, 2-methyl- involves its interaction with specific molecular targets. The compound’s enone structure allows it to act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function. The exact pathways and targets depend on the specific context of its use, such as antimicrobial activity or flavor enhancement .
Comparison with Similar Compounds
2-Octen-4-one: The parent compound without the methyl substitution.
2-Octen-4-ol: The corresponding alcohol derivative.
2-Octenal: An aldehyde with a similar structure but different functional group.
Uniqueness: 2-Octen-4-one, 2-methyl- is unique due to its specific enone structure with a methyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or odor characteristics are desired .
Properties
CAS No. |
19860-71-0 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-methyloct-2-en-4-one |
InChI |
InChI=1S/C9H16O/c1-4-5-6-9(10)7-8(2)3/h7H,4-6H2,1-3H3 |
InChI Key |
XKTQVJODAZKGGU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C=C(C)C |
Canonical SMILES |
CCCCC(=O)C=C(C)C |
Key on ui other cas no. |
19860-71-0 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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